1-Methyl-3-oxocyclobutane-1-carboxylic acid

Catalog No.
S765903
CAS No.
286442-89-5
M.F
C6H8O3
M. Wt
128.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-oxocyclobutane-1-carboxylic acid

CAS Number

286442-89-5

Product Name

1-Methyl-3-oxocyclobutane-1-carboxylic acid

IUPAC Name

1-methyl-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-6(5(8)9)2-4(7)3-6/h2-3H2,1H3,(H,8,9)

InChI Key

GURNKGAMQJTVCQ-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C1)C(=O)O

Canonical SMILES

CC1(CC(=O)C1)C(=O)O

1-Methyl-3-oxocyclobutane-1-carboxylic acid is a cyclobutane derivative characterized by its unique structural features, including a methyl group and a keto functional group adjacent to the carboxylic acid. Its molecular formula is C6H8O3C_6H_8O_3, and it possesses a molar mass of approximately 128.13 g/mol. The compound is known for its slightly soluble nature in water and has various applications in organic synthesis and medicinal chemistry .

Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: The compound can react with alcohols to form esters, a common reaction for carboxylic acids.
  • Reduction: It can be reduced to corresponding alcohols using reducing agents such as sodium borohydride.
  • Amidation: The acid can react with amines to form amides, which can be useful in synthesizing pharmaceuticals .

The following reaction illustrates the amidation process:

text
1-Methyl-3-oxocyclobutane-1-carboxylic acid + Amine → Amide + Water

Research indicates that 1-Methyl-3-oxocyclobutane-1-carboxylic acid exhibits notable biological activities, particularly as an inhibitor of melanin biosynthesis. This property suggests potential applications in dermatological treatments aimed at skin pigmentation disorders. Additionally, its derivatives may possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological studies .

The synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the cyclobutane structure.
  • Functional Group Transformations: The introduction of the keto group and carboxylic acid can be accomplished through oxidation and hydrolysis reactions.
  • Esterification: The methyl ester variant can be synthesized first and subsequently hydrolyzed to yield the acid form .

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to novel therapeutic compounds. Additionally, it has applications in organic chemistry as a building block for more complex molecules, particularly in the development of agrochemicals and specialty chemicals .

Interaction studies involving 1-Methyl-3-oxocyclobutane-1-carboxylic acid focus on its binding affinities with biological targets related to melanin production and other metabolic pathways. Preliminary studies suggest that it may interact with enzymes involved in the melanogenesis pathway, inhibiting their activity and thus reducing melanin synthesis . Further research is essential to elucidate the precise mechanisms of action and potential side effects.

Several compounds share structural similarities with 1-Methyl-3-oxocyclobutane-1-carboxylic acid, each possessing unique properties and potential applications:

Compound NameCAS NumberNotable Features
6-Oxospiro[3.3]heptane-2-carboxylic acid889944-57-4Unique spirocyclic structure
3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid156329-75-8Bicyclic structure with acetyl group
(1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-carboxylic acid22571-78-4Chiral center influencing biological activity
(1S,3S)-3-Acetyl-2,2-dimethylcyclobutanecarboxylic acid279240-50-5Similar to previous compound but with different stereochemistry
1-Isopropyl-3-oxocyclobutanecarboxylic acid766513-48-8Isopropyl substitution affecting reactivity
2,2-Dimethyl-3-oxocyclobutanecarboxylic acid3183-43-5Dimethyl substitution impacting sterics

These compounds highlight the diversity within this chemical class while underscoring the unique characteristics of 1-Methyl-3-oxocyclobutane-1-carboxylic acid, particularly its specific biological activity related to melanin inhibition.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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